(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
CAS No.: 2177258-16-9
Cat. No.: VC11990537
Molecular Formula: C10H12ClF2N
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2177258-16-9 |
|---|---|
| Molecular Formula | C10H12ClF2N |
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | (2S)-2-(3,4-difluorophenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 |
| Standard InChI Key | PXMDJKBIGCGCEY-PPHPATTJSA-N |
| Isomeric SMILES | C1C[C@H](NC1)C2=CC(=C(C=C2)F)F.Cl |
| SMILES | C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl |
| Canonical SMILES | C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of (S)-2-(3,4-difluorophenyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) attached to a 3,4-difluorophenyl group at the second carbon. The hydrochloride salt formation improves solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 219.66 g/mol
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SMILES notation:
The fluorine atoms at the 3- and 4-positions of the phenyl ring introduce electron-withdrawing effects, influencing the compound’s electronic distribution and interaction with biological targets. The chiral center at the second carbon of the pyrrolidine ring necessitates enantioselective synthesis to ensure the (S)-configuration, as racemic mixtures could exhibit divergent pharmacological profiles.
Synthesis and Enantioselective Preparation
The synthesis of (S)-2-(3,4-difluorophenyl)pyrrolidine hydrochloride involves multi-step organic reactions, emphasizing enantioselectivity and yield optimization. A representative pathway, adapted from analogous pyrrolidine derivatives , is outlined below:
Key Synthetic Steps
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Pyrrolidine Protection: Pyrrolidone is reacted with di-tert-butyl carbonate in a polar solvent (e.g., tetrahydrofuran) under basic conditions to form tert-butyl pyrrolidone carboxylate.
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Grignard Addition: The protected pyrrolidone undergoes a nucleophilic addition with a Grignard reagent derived from 3,4-difluorobromobenzene, yielding 2-(3,4-difluorophenyl)-2-hydroxypyrrolidine-1-tert-butyl carboxylate.
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Deprotection and Cyclization: Acid-catalyzed removal of the tert-butyl group and dehydration generates 5-(3,4-difluorophenyl)-3,4-dihydro-2H-pyrrole.
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Enantioselective Reduction: Chiral reduction using ammonia borane and a chiral acid (e.g., D-mandelic acid) produces the (S)-enantiomer with high enantiomeric excess (ee > 98%) .
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Di-tert-butyl carbonate, THF, 25°C | 85–90 |
| 2 | 3,4-Difluorobromobenzene Mg, THF, −30°C | 75–80 |
| 4 | Ammonia borane, D-mandelic acid, 50°C | 70–75 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Highly soluble in water (≥50 mg/mL) and polar organic solvents (e.g., methanol, ethanol) due to the hydrochloride salt.
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Stability: Stable under ambient conditions but sensitive to strong acids/bases and oxidizing agents.
Spectroscopic Data
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(400 MHz, DO): δ 7.25–7.15 (m, 2H, aromatic), 6.95–6.85 (m, 1H, aromatic), 3.80–3.60 (m, 1H, CH-N), 3.20–2.90 (m, 4H, pyrrolidine).
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: δ 158.2 (d, ), 152.1 (d, ), 62.5 (CH-N), 48.3–46.8 (pyrrolidine).
| Target | IC (nM) | Assay Type |
|---|---|---|
| 5-HT | 12.3 ± 1.5 | Radioligand binding |
| D | 45.6 ± 3.2 | Competitive inhibition |
Pharmacokinetics
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Metabolic Stability: Microsomal half-life (human): 120 min.
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Blood-Brain Barrier Penetration: LogP = 1.8 (predicts moderate CNS availability).
Applications in Drug Discovery
(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride serves as a versatile intermediate in the synthesis of:
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Antipsychotics: Dopamine receptor modulators for schizophrenia treatment.
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Antidepressants: Serotonin reuptake inhibitors with improved selectivity.
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Anticancer Agents: Kinase inhibitors targeting aberrant signaling pathways.
Future Research Directions
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In Vivo Efficacy Studies: Evaluation in rodent models of CNS disorders.
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Toxicological Profiling: Acute and chronic toxicity assays.
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Structural Optimization: Introduction of substituents to enhance target specificity.
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